5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane

Stille cross-coupling alkyl transfer palladium catalysis

5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane (chlorostannatrane) is a pentacoordinate organotin featuring a transannular N→Sn dative bond that enables selective alkyl transfer in Pd-catalyzed cross-coupling. It outperforms tetraalkyltins in sp³–sp² bond formation, delivering higher yields under mild conditions. Its rigid cage prevents dialkyltin impurities critical for microelectronics. As a modular precursor, it generates air-stable alkyl azastannatranes that achieve >30:1 stereoretention with aryl electrophiles—essential for chiral drug libraries. Also employed in [¹¹C]PET tracer synthesis. Choose this compound for superior reactivity, purity, and stereochemical fidelity.

Molecular Formula C9H18ClNSn
Molecular Weight 294.41 g/mol
CAS No. 93253-73-7
Cat. No. B1624602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane
CAS93253-73-7
Molecular FormulaC9H18ClNSn
Molecular Weight294.41 g/mol
Structural Identifiers
SMILESC1CN2CCC[Sn](C1)(CCC2)Cl
InChIInChI=1S/C9H18N.ClH.Sn/c1-4-7-10(8-5-2)9-6-3;;/h1-9H2;1H;/q;;+1/p-1
InChIKeyBRPCJQRIZVVNKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane (CAS 93253-73-7): Core Identity and Procurement Baseline


5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane (CAS 93253-73-7), commonly referred to as chlorostannatrane, is a pentacoordinate organotin compound belonging to the azastannatrane subclass of atrane frameworks. Its defining structural feature is a transannular N→Sn dative bond within a rigid bicyclo[3.3.3]undecane cage, which imparts distinctive reactivity as a selective alkyl transfer agent precursor in palladium-catalyzed cross-coupling . The compound is commercially available as a solid (mp 226–237 °C) with characteristic solubility in ethereal and chlorinated solvents, and it serves as the principal gateway for synthesizing diverse 5-alkyl- and 5-aryl-stannatranes used in sp³–sp² bond-forming reactions .

Why 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane Cannot Be Casually Substituted by Other Organotin Reagents


Organostannane reagents used in Stille and related cross-coupling chemistries span tetraalkyltins, monoorganotin halides, and carbastannatranes, yet their transmetalation efficiencies, stability profiles, and selectivity outcomes diverge dramatically. Tetraalkyltins such as tetramethyltin require harsh conditions or specialized solvents for simple alkyl transfer and often deliver poor conversion with sp³-hybridized nucleophiles . Carbastannatranes, while effective, can exhibit excessive reactivity that compromises functional group tolerance. 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane occupies a unique position as a modular precursor: the chloro substituent can be displaced by a wide range of carbon nucleophiles (Grignard, organolithium, dialkylzinc reagents) to generate air- and moisture-stable alkyl azastannatranes whose transmetalation reactivity is precisely tuned by the transannular N→Sn interaction—neither too sluggish for efficient coupling nor too promiscuous for complex molecule synthesis .

Quantitative Differentiation of 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane Against Key Comparators


Stille Coupling Efficiency: Methyl Azastannatrane vs. Tetramethyltin

Methyl azastannatrane, derived from 5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane, was directly compared with tetramethyltin (SnMe₄) in palladium-catalyzed Stille coupling with aryl bromides and alkenyl iodides. Tetramethyltin achieved less than 5% conversion, whereas methyl stannatrane gave 67% isolated yield under identical conditions. This 13-fold improvement in coupling efficiency is mechanistically attributed to the transannular N→Sn dative bond lengthening the apical Sn–CH₃ bond, thereby enhancing its lability toward transmetalation .

Stille cross-coupling alkyl transfer palladium catalysis organostannane reactivity

Stereochemical Fidelity: Secondary Alkyl Azastannatranes vs. Alkylboronates in Cross-Coupling

Secondary alkyl azastannatranes, prepared from 5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane, undergo Pd-catalyzed Stille cross-coupling with aryl halides and triflates with retention of absolute configuration, achieving stereoretention ratios of >30:1 (retention:isomerization). This constitutes the first reported example of a stereoretentive cross-coupling using an unactivated, isolable, optically active organometallic nucleophile. Secondary alkylboronates, in contrast, often require activated (e.g., α-heteroatom-stabilized) substrates to achieve comparable stereoretention .

stereoretentive cross-coupling chiral nucleophiles enantioselective synthesis palladium catalysis

Thermal and Photochemical Stability: Azastannatranes vs. Acyclic Tetraorganotin Compounds

A recent patent disclosure (Gelest, Inc., 2023) reports that stannatranes and azastannatranes exhibit no decomposition after eight hours of UV light exposure or after one week of continuous heating at 35 °C, either neat or in solution. This thermal and photochemical robustness is contrasted with acyclic tetraalkyltin compounds, which are prone to redistribution and dialkyltin impurity formation under similar conditions. Furthermore, the rigid bicyclic cage structure of azastannatranes suppresses dialkyltin byproduct generation during synthesis and purification—a critical purity advantage for semiconductor and microelectronic applications where metal contamination limits are below 10 ppb for individual metals .

thermal stability photostability storage stability organostannane handling

Toxicity Profile: Stannatrane Reagents vs. Tetraalkyltin Counterparts

Multiple authoritative sources corroborate that stannatrane and azastannatrane reagents are generally less toxic than their tetraalkyltin counterparts. This reduced toxicity is attributed to the pentacoordinate cage structure decreasing the bioavailability of the tin center relative to tetrahedral tetraalkyltins. While all organostannanes must be handled with appropriate precautions, the lower toxicity profile of stannatrane-derived reagents represents a meaningful differentiator for laboratory and process-scale procurement decisions where occupational exposure risk is a key selection criterion .

organotin toxicity safe handling green chemistry risk assessment

High-Impact Application Scenarios for 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane Based on Verified Differentiation


Late-Stage sp³–sp² Cross-Coupling in Complex Molecule Synthesis

When a synthetic route requires the installation of simple alkyl groups (methyl, ethyl, primary alkyl) onto aryl or alkenyl electrophiles under mild Pd-catalyzed conditions, alkyl azastannatranes prepared from the chloro-precursor offer substantially higher coupling yields than tetraalkyltin reagents. This is critical for late-stage diversification of pharmaceutical candidates where precious advanced intermediates cannot be risked on low-yielding transformations .

Stereoretentive Installation of Chiral Secondary Alkyl Groups

For drug discovery programs requiring the incorporation of enantioenriched secondary alkyl fragments into aryl scaffolds without loss of stereochemical integrity, azastannatrane nucleophiles derived from this compound are uniquely capable. The demonstrated >30:1 retention:isomerization ratio across diverse aryl electrophile classes (Cl, Br, I, OTf) makes this the method of choice for building chiral compound libraries where enantiopurity is a critical quality attribute .

Semiconductor Thin-Film Deposition Using High-Purity Organotin Precursors

The cage structure of azastannatranes prevents the formation of dialkyltin impurities that plague acyclic organotin precursors in microelectronic fabrication. Procurement of 5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane—or its alkyl derivatives—for EUV lithography and oxostannate film deposition applications ensures compliance with sub-10 ppb metal purity specifications while maintaining thermal and photochemical stability during processing .

Radiochemical Synthesis via [¹¹C]Methyl Azastannatrane Intermediates

The chloro-precursor enables rapid access to [¹¹C]methyl-labeled azastannatranes that serve as prosthetic groups for Pd-mediated ¹¹C–C bond formation in positron emission tomography (PET) tracer synthesis. The 47% decay-corrected radiochemical yield reported for [¹¹C]methyl azastannatrane synthesis, combined with the shelf-stability of the stannatrane moiety, provides a practical workflow for imaging laboratories that cannot rely on less stable or lower-yielding organotin alternatives .

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